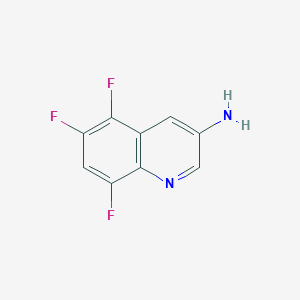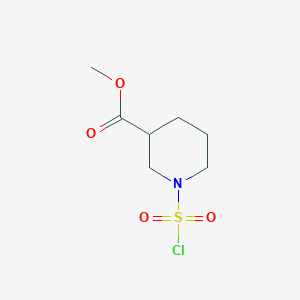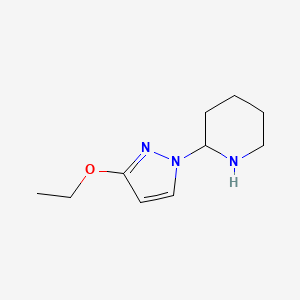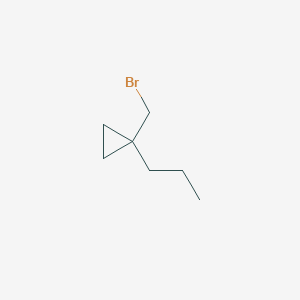![molecular formula C13H13BrN2 B13218148 N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine is an organic compound with the molecular formula C13H13BrN2 It is a derivative of pyridine, substituted with a bromophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 5-methylpyridin-3-amine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-bromobenzyl chloride is added to a solution of 5-methylpyridin-3-amine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study the interactions with proteins or nucleic acids.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, receptors, and enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Bromophenyl)methyl]-5-chloro-2-methoxybenzamide
- N-[(2-Bromophenyl)methyl]-5-chloro-2-methylbenzamide
- N-[(2-Bromophenyl)methyl]-N-methylcyclopropanecarboxamide
Uniqueness
N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromophenyl and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H13BrN2 |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2/c1-10-6-12(9-15-7-10)16-8-11-4-2-3-5-13(11)14/h2-7,9,16H,8H2,1H3 |
Clave InChI |
WFJUZOZCYZIQNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)NCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)






![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)

![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)

